1,2-Difluoro-4-(4-methoxybenzyl)benzene
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Overview
Description
1,2-Difluoro-4-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12F2O and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxybenzyl group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-(4-methoxybenzyl)benzene typically involves the reaction of 1,2-difluorobenzene with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-(4-methoxybenzyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
1,2-Difluoro-4-(4-methoxybenzyl)benzene is used in a variety of scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methoxybenzyl group can also interact with various biological targets, potentially affecting enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a methoxybenzyl group.
2,6-Difluoro-4-methoxybenzaldehyde: Contains a methoxy group and two fluorine atoms but differs in the position of the substituents.
Uniqueness
1,2-Difluoro-4-(4-methoxybenzyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2-difluoro-4-[(4-methoxyphenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYOKIQEZKBATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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